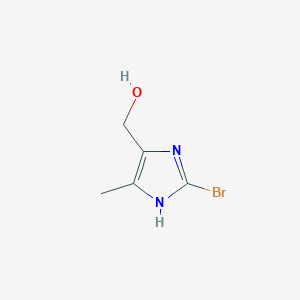
2-Bromo-4-methyl-1H-imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methyl-1H-imidazole-5-methanol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine and methyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1H-imidazole-5-methanol typically involves the bromination of 4-methyl-1H-imidazole-5-methanol. One common method includes the addition of bromine (Br2) to a solution of 4-methyl-1H-imidazole-5-methanol in acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and washing with water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methyl-1H-imidazole-5-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Major Products Formed
Substitution Reactions: Products include 2-azido-4-methyl-1H-imidazole-5-methanol, 2-thiocyanato-4-methyl-1H-imidazole-5-methanol, and various alkylated derivatives.
Oxidation Reactions: Products include 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid and 2-bromo-4-methyl-1H-imidazole-5-aldehyde.
Reduction Reactions: Products include 2-bromo-4-methyl-1H-imidazoline-5-methanol.
Aplicaciones Científicas De Investigación
2-Bromo-4-methyl-1H-imidazole-5-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methyl-1H-imidazole-5-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1H-imidazole: Lacks the methyl and hydroxymethyl groups, making it less versatile in certain reactions.
4-Methylimidazole-5-methanol: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
2-Bromo-1-methyl-1H-imidazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Bromo-4-methyl-1H-imidazole-5-methanol is unique due to the presence of both bromine and hydroxymethyl groups, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways. Its versatility in undergoing different types of chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Propiedades
Fórmula molecular |
C5H7BrN2O |
|---|---|
Peso molecular |
191.03 g/mol |
Nombre IUPAC |
(2-bromo-5-methyl-1H-imidazol-4-yl)methanol |
InChI |
InChI=1S/C5H7BrN2O/c1-3-4(2-9)8-5(6)7-3/h9H,2H2,1H3,(H,7,8) |
Clave InChI |
BUCAWUCTVAPUNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



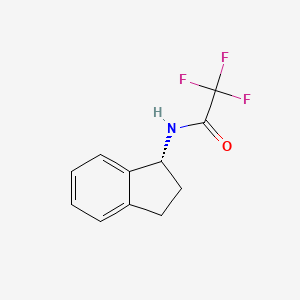

![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
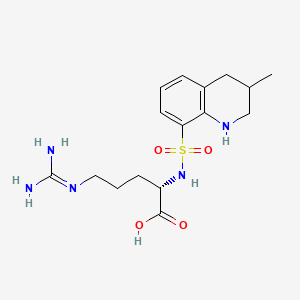
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)
![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)
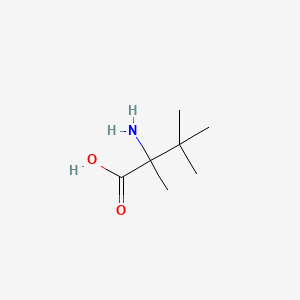
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
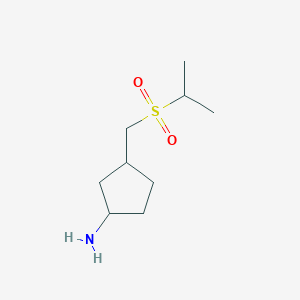


![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide](/img/structure/B15293737.png)
